trans-Dodemorph

Description

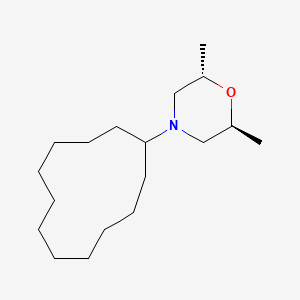

Structure

3D Structure

Properties

IUPAC Name |

(2S,6S)-4-cyclododecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXKCYUTURMERF-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCCCCCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](O1)C)C2CCCCCCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91269-48-6 | |

| Record name | Dodemorph, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091269486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODEMORPH, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73Y74GK7UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Biochemical Pathways

Elucidation of Ergosterol (B1671047) Biosynthesis Inhibition in Fungi

The primary mechanism of trans-dodemorph is the interruption of the intricate pathway leading to the synthesis of ergosterol, the principal sterol in fungal cell membranes. nih.govnih.gov Ergosterol is vital for maintaining membrane fluidity, regulating the activity of membrane-bound proteins, and controlling the cell cycle. nih.gov this compound acts on two key enzymes in the later stages of this pathway. biorxiv.orgcabidigitallibrary.org

This compound is an established inhibitor of the enzyme C-14 sterol reductase (encoded by the ERG24 gene). cabidigitallibrary.org This enzyme is responsible for the reduction of the Δ14 double bond in sterol precursors. By inhibiting Δ14-reductase, this compound causes the accumulation of abnormal sterols, such as ignosterol (B1194617), which contain the C14-methyl group and an altered ring structure. nih.govnih.gov

In addition to its effect on Δ14-reductase, this compound and other morpholines also affect the activity of sterol Δ8-Δ7 isomerase (encoded by the ERG2 gene). biorxiv.orgcabidigitallibrary.org This enzyme catalyzes the isomerization of the Δ8 double bond to the Δ7 position, a critical step for producing the correct sterol structure for the final ergosterol molecule. cabidigitallibrary.org Inhibition of this enzyme leads to the build-up of sterol intermediates with an incorrect double bond configuration, further disrupting the pathway. nih.gov

The dual inhibition of Δ14-reductase and Δ8-Δ7 isomerase has profound consequences for the fungal cell. The depletion of ergosterol and the simultaneous accumulation of toxic or non-functional sterol precursors lead to the formation of cell membranes with significantly altered structure and function. nih.gov These altered membranes exhibit changes in rigidity, permeability, and the function of integral membrane proteins. nih.govcabidigitallibrary.org This disruption of membrane integrity is a key factor in the fungicidal action of this compound, impairing cellular processes and leading to cell death. biorxiv.orgnih.gov

Comparative Analysis of Dodemorph's Mechanism with Other Sterol Biosynthesis Inhibitors

Sterol Biosynthesis Inhibitors (SBIs) are a major class of fungicides that can be categorized based on their specific enzymatic targets. The mechanism of morpholines, including this compound, is distinct from other important SBI classes like azoles and allylamines.

| Feature | Morpholines (e.g., this compound) | Azoles (e.g., Ketoconazole) | Allylamines (e.g., Terbinafine) |

| Primary Target(s) | Δ14-Reductase (ERG24) and Δ8-Δ7 Isomerase (ERG2) cabidigitallibrary.org | 14α-Demethylase (ERG11/CYP51) nih.govcabidigitallibrary.org | Squalene (B77637) epoxidase (ERG1) cabidigitallibrary.org |

| Biochemical Effect | Accumulation of ignosterol and other abnormal 14-methylated sterols; depletion of ergosterol. nih.gov | Accumulation of lanosterol (B1674476) and other 14α-methyl sterols; depletion of ergosterol. nih.gov | Accumulation of squalene; depletion of all subsequent sterols, including ergosterol. nih.gov |

| Point of Inhibition | Late stage of ergosterol pathway (post-lanosterol). cabidigitallibrary.org | Late stage of ergosterol pathway (lanosterol conversion). nih.gov | Early stage of ergosterol pathway (squalene conversion). cabidigitallibrary.org |

Molecular Interactions with Fungal Target Proteins

The interaction between this compound and its target enzymes occurs at a molecular level, driven by the chemical structure of the inhibitor.

Detailed, quantitative data on the specific binding affinities (e.g., K_i_ or IC_50_ values) and the precise structural dynamics of the this compound-enzyme complex are not extensively documented in publicly available research. However, for the morpholine (B109124) class of fungicides, it is proposed that their protonated nitrogen atom may directly interact with a negatively charged amino acid residue located within the active site of the target enzymes, Δ14-reductase and Δ8-Δ7 isomerase. cabidigitallibrary.org This electrostatic interaction is believed to be a key component of the inhibitory mechanism. Computational methods such as molecular docking and dynamics simulations have been employed to investigate the binding of other inhibitor types to ergosterol biosynthesis enzymes, revealing critical interactions that stabilize the inhibitor-protein complex, but specific studies focused on this compound are limited. nih.gov

Enzymatic Cascade Disruptions

This compound, a member of the morpholine class of fungicides, exerts its biological activity by disrupting the enzymatic cascade of the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The inhibition of ergosterol synthesis ultimately leads to the cessation of fungal growth and cell death.

The primary molecular mechanism of this compound involves the inhibition of two specific enzymes within the late stages of the ergosterol biosynthesis pathway. This dual-target action contributes to its effectiveness as a fungicide. The targeted enzymes are:

C-14 sterol reductase (Δ14-reductase) : This enzyme, encoded by the ERG24 gene, is responsible for the reduction of a double bond at the C-14 position of sterol precursors. frontiersin.org

C-8,7 sterol isomerase (Δ8→Δ7-isomerase) : This enzyme, encoded by the ERG2 gene, catalyzes the isomerization of the double bond from the C-8 to the C-7 position in the sterol B-ring. nih.gov

The inhibition of these two enzymes by this compound leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates within the fungal cell. apsnet.org Specifically, the blockage of Δ14-reductase and Δ8→Δ7-isomerase causes the accumulation of sterols with a double bond at the C-14 and C-8 positions, which cannot be incorporated correctly into the cell membrane. This disruption of the normal sterol profile profoundly alters the physical properties of the fungal membrane, leading to increased permeability and malfunction of essential membrane proteins. scirp.org

Research has shown that while other morpholine fungicides like fenpropimorph (B1672530) also target these enzymes, the specific activity can vary. For instance, fenpropimorph is a potent inhibitor of both enzymes, whereas tridemorph (B114830) primarily acts on the Δ8→Δ7-isomerase. biorxiv.orgcabidigitallibrary.org this compound's ability to inhibit both enzymatic steps contributes to its fungitoxic efficacy.

The ergosterol biosynthesis pathway is a complex, multi-step process involving over 20 enzymes, making it a prime target for antifungal agents. mdpi.com The pathway begins with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA and proceeds through the formation of squalene and lanosterol. nih.gov The enzymes targeted by this compound act in the "late pathway," which modifies the lanosterol molecule to produce the final product, ergosterol. mdpi.comresearchgate.net

The following interactive table provides a summary of the key enzymes in the ergosterol biosynthesis pathway that are disrupted by this compound.

| Enzyme Name | Gene | Function in Ergosterol Biosynthesis | Effect of this compound |

| C-14 sterol reductase | ERG24 | Catalyzes the reduction of the C-14 double bond in sterol precursors. | Inhibition |

| C-8,7 sterol isomerase | ERG2 | Catalyzes the isomerization of the double bond from the C-8 to the C-7 position. | Inhibition |

Stereochemical Aspects and Biological Implications of Trans Dodemorph

Isomeric Forms of Dodemorph (B108676): Cis- and Trans-Diastereomers

Dodemorph, a morpholine (B109124) fungicide, is chemically known as 4-cyclododecyl-2,6-dimethylmorpholine. nih.gov The presence of two chiral centers at the C2 and C6 positions of the 2,6-dimethylmorpholine (B58159) ring results in the existence of stereoisomers. herts.ac.uk These stereoisomers manifest as cis- and trans-diastereomers, which differ in the spatial arrangement of the two methyl groups on the morpholine ring. herts.ac.ukwikipedia.org

In the cis-isomer, the methyl groups are on the same side of the ring's plane, leading to a diequatorial conformation. researchgate.netscirp.org Conversely, the trans-isomer has the methyl groups on opposite sides, resulting in an axial-equatorial conformation. researchgate.netscirp.org Commercial formulations of dodemorph, such as Meltatox, typically contain a mixture of these cis- and trans-isomers. researchgate.netresearchscientific.co.uk The manufacturing process involves the alkylation of the 2,6-dimethylmorpholine ring with a cyclododecyl group, which inherently produces this isomeric blend. herts.ac.uk The distinct three-dimensional structures of these isomers are fundamental to their differing interactions with biological systems. solubilityofthings.comnih.gov

Differential Biological Activities of trans-Dodemorph Isomer

The spatial orientation of the methyl groups in the cis- and trans-isomers of dodemorph significantly influences their biological activity, leading to marked differences in their efficacy against fungi and bacteria. researchgate.netresearchgate.net

Morpholine fungicides, with dodemorph being one of the most active, also exhibit antibacterial side effects. researchgate.netscirp.orgscirp.org In this domain, the isomers show clear differentiation. The diequatorial cis-form of dodemorph has been found to express higher antibacterial activity than the axial-equatorial trans-form. researchgate.netscirp.orgresearchgate.net The toxicity of the diastereomers to bacteria is directly correlated with their partition between the cells and the surrounding medium. researchgate.netscirp.org Unlike the synergistic relationship observed in antifungal activity, no such synergy in their joint action against bacteria has been revealed. researchgate.netscirp.org

| Isomer | Fungicidal Activity (Relative) | Antibacterial Activity (Relative) |

|---|---|---|

| cis-Dodemorph | Higher intrinsic activity in some cases | Higher |

| This compound | Contributes to synergistic effect | Lower |

Impact of Isomer Ratios on Overall Compound Efficacy

For example, against Botrytis cinerea, it was found that mixtures with either a dominant cis- or trans-isomer could be optimal. scirp.org Specifically, mixtures with cis/trans ratios of 9:1 and 3:7 showed significantly increased and economically acceptable growth inhibitory effects. scirp.org This indicates that the synergy between the isomers is not fixed to a single ratio but can be optimized depending on the target pathogen. scirp.org

Furthermore, environmental factors can alter the isomer ratio post-application. Stereospecific degradation by bacteria can occur, where the cis-isomer is sometimes deteriorated more intensively than the trans-forms. researchgate.netscirp.org This selective biodegradation changes the isomer ratio in the medium, which can, in turn, influence the antifungal performance of the dodemorph treatment. researchgate.netscirp.orgresearchgate.net This process can be seen as a form of bioactivation, where the degradation leads to a new, potentially more synergistic, isomer ratio. scirp.org

| cis:trans Ratio | Observed Effect on Botrytis cinerea |

|---|---|

| 3:2 (Commercial) | Synergistic effect |

| 9:1 | Optimal, increased growth inhibition |

| 3:7 | Optimal, increased growth inhibition |

Synthetic Methodologies and Derivative Development

Established Synthetic Pathways for Dodemorph (B108676) and its Isomers

Dodemorph, chemically identified as 4-cyclododecyl-2,6-dimethylmorpholine (CAS RN: 1593-77-7), is a fungicide that operates by inhibiting ergosterol (B1671047) biosynthesis in fungal cell membranes. nih.govlilab-ecust.cnherts.ac.ukebi.ac.uk The compound exists as a mixture of stereoisomers, with the cis-isomer typically comprising about 60% and the trans-isomer about 40%. agropages.com

A primary industrial synthesis route for Dodemorph involves the alkylation of 2,6-dimethylmorpholine (B58159) with cyclododecyl bromide. This reaction is usually conducted in an organic solvent, such as tetrahydrofuran, under basic conditions, often employing sodium hydride as the base. Purification of the resulting product is commonly achieved through recrystallization or column chromatography. An alternative method described for its synthesis is the reaction between cyclododecanone (B146445) and 2,6-dimethylmorpholine, a process that necessitates specific reaction conditions and catalysts to control the stereochemistry. ontosight.ai Historically, Dodemorph has also been prepared by reacting cyclododecylamine (B73247) with propylene (B89431) oxide and sulfuric acid. wikipedia.org

The synthesis of Dodemorph results in a mixture of stereoisomers. It is characterized as a combination of three stereoisomers: a meso compound, and a racemic mixture of the (R,R)- and (S,S)-isomers. wikipedia.org

Chemical Modifications and Derivatization of the Dodemorph Scaffold

Research efforts have focused on modifying the Dodemorph structure to create derivatives with improved characteristics, such as enhanced solubility and stability, which can broaden their utility in agriculture.

Dodemorph acetate (B1210297) (CAS RN: 31717-87-0) and Dodemorph benzoate (B1203000) (CAS RN: 59145-63-0) are notable derivatives synthesized to improve the compound's properties. Dodemorph acetate, with the chemical formula C₂₀H₃₉NO₃, has been registered for use in controlling powdery mildew on roses. publications.gc.caherts.ac.uk Dodemorph benzoate, represented by the chemical formula C₂₅H₄₁NO₃, incorporates a benzoate group into the structure. herts.ac.uk The synthesis of these derivatives typically involves esterification or similar reactions with the parent Dodemorph molecule.

Studies exploring structure-activity relationships (SAR) have been conducted to understand how alterations to the Dodemorph scaffold affect its fungicidal efficacy. For instance, investigations into novel analogs have involved introducing the 2,6-dimethylmorpholine moiety, a functional group present in established fungicides like fenpropimorph (B1672530), tridemorph (B114830), and Dodemorph itself, with the goal of developing compounds with simpler structures and superior antifungal activities. rhhz.net These SAR studies have indicated that the stereochemical configuration of the derivatives plays a crucial role in their fungicidal performance, with isomers featuring the cis-2,6-dimethylmorpholine (B33440) moiety generally exhibiting better activity than their trans-isomers. rhhz.netscirp.org

Chemical Reaction Analysis and Reactivity Profiles

Dodemorph undergoes various chemical transformations. It can be subjected to oxidation reactions, commonly using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, leading to the formation of different oxidized derivatives. Reduction reactions, while less frequently documented, can be achieved using reducing agents such as lithium aluminum hydride. Additionally, Dodemorph can participate in nucleophilic substitution reactions, primarily occurring at the nitrogen atom, with the resulting products being contingent upon the specific reagents and reaction conditions employed.

Dodemorph is generally considered stable under standard conditions, exhibiting stability towards heat, light, and water. agropages.comhpc-standards.com Its chemical structure, characterized by a morpholine (B109124) ring linked to a cyclododecyl chain, imparts lipophilic properties that facilitate its interaction with fungal cell membranes. ontosight.ai The reactivity of Dodemorph is influenced by its secondary amine functional group. However, the presence of the ether oxygen within the morpholine ring moderates its basicity and nucleophilicity when compared to structurally similar secondary amines like piperidine (B6355638). wikipedia.org

Biological Efficacy and Broader Spectrum Research

Fungicidal Activity Against Plant Pathogens

Dodemorph (B108676) is recognized for its effectiveness in managing fungal diseases in various crops. Its mechanism of action involves the inhibition of sterol biosynthesis in fungal cell membranes, specifically targeting the Δ8 → Δ7 isomerase and Δ14 reductase enzymes. This disruption compromises the integrity of the fungal cell membrane, leading to cell death. nih.govresearchgate.netnih.gov

Dodemorph is particularly noted for its high efficacy against powdery mildew, especially in ornamental plants like roses. Studies have shown that dodemorph acetate (B1210297) can significantly reduce the incidence and severity of powdery mildew caused by Podosphaera pannosa on roses, often outperforming other tested treatments. herts.ac.ukbirc.orgscielo.org.mx Research has also indicated that dodemorph-acetate is comparable to other sterol biosynthesis inhibitors in controlling rose powdery mildew. apsnet.org

Table 1: Antifungal Activity of Dodemorph Diastereomers Against Botrytis cinerea

| Diastereomer Form | % Inhibition Against B. cinerea | Toxicity Level |

|---|---|---|

| Cis | 47.1 ± 2.4 | Low |

| Trans | 45.6 ± 3.2 | Moderate |

| Mixture (9:1) | 50.0 ± 1.8 | High |

Note: Data adapted from research on dodemorph diastereomers. scirp.org

Non-Fungicidal Biological Activities

Dodemorph also possesses biological activities that extend beyond its fungicidal properties, including antibacterial effects and potential applications in insecticide development.

Research indicates that dodemorph exhibits antibacterial activity. The diequatorial (cis-) form of dodemorph has shown higher antibacterial efficacy compared to the axial-equatorial (trans-) form. Studies have noted that while no synergy was observed in their joint antibacterial action, the partition of diastereomers between cells and the medium correlated with their toxicity. scirp.org Various bacteria, including Xanthomonas species, Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens, have shown differential sensitivity to dodemorph diastereomers. scirp.org

Dodemorph has emerged as a compound of interest in insecticide development due to its interaction with specific metabolic pathways in insects. Molecular docking studies have revealed strong interactions between dodemorph and fructose-bisphosphate aldolase (B8822740) (FBA) in Aedes aegypti larvae and adults. This interaction suggests that FBA could be a potential protein target for developing new insecticides. mdpi.comresearchgate.net Studies have shown that treatment with compounds like dodemorph can lead to significant alterations in protein expression profiles in mosquito larvae, indicating pathways that could be exploited for future insecticide design. mdpi.com

Table 2: Molecular Docking Binding Affinities with Aedes aegypti Fructose-bisphosphate Aldolase (FBA)

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Dodemorph | FBA | -8.0 |

Note: Data derived from molecular docking studies. mdpi.com

Compound List:

Dodemorph

Dodemorph acetate

Dodemorph benzoate (B1203000)

Aldimorph

Carbendazim

Thiabendazole

Spiroxamine

Propamocarb

Cyromazine

Benomyl

Kresoxim-methyl

Oxadixyl

Rabenzazole

Ethoxyquin

Ferimzone

Fenamidone

Furmecyclox

Azoxystrobin

Iprobenfos

Metalaxyl

Propiconazole

Tebuconazole

Benalaxyl

Dimethomorph

Pyracarbolid

Methfuroxam

Mepronil

Tirupati-517502

Chitosan

Silicon

Potassium phosphite (B83602)

Selagine

Metyrapol

Fructose-bisphosphate aldolase (FBA)

ATP synthase

ATP citrate (B86180) synthase

Hymexazole

Imazalil

Mepanipyrim

Pyrimethanil

Metiram

Dithianon

Fludioxonil

Tebuconazole

Pyraclostrobin

Boscalid

Fluopyram

Ipconazole

Prothioconazole

Triadimenol

Triticonazole

Cyazofamid

Mandipropamid

Oomycetes

Ascospores

Hyphae

Conidia

Conidiophores

Streptomyces sp. KSF103

Tirmania nivea

Terfezia claveryi

Aedes aegypti

Sporothrix flocculosa

Sphaerotheca pannosa var. rosae

Sphaerotheca fuliginea

Botrytis cinerea

Penicillium expansum

Ustilago maydis

Saccharomyces cerevisea

Erysiphe graminis var tritici

Diplocarpon rosae

Phragmidium spp.

Peronospora sparsa

Venturia inaequalis

Monilinia fructicola

Tilletiopsis Berx species

Erysiphe graminis DC var. hordei Em. March.

Sphaerotheca fuliginea (Schlecht.:Fr.) Poll.

Klebsiella pneumoniae

Escherichia coli

Staphylococcus aureus

Candida albicans

Aspergillus niger

Aspergillus fumigatus

Candida yeasts

Coccidioides

Histoplasma

Aspergillus

Cryptococcus

Tricyclazole

Ethaboxam

Mefenoxam

Zoxamide

Cyprodinil

Mepanipyrim

Pyrimethanil

Zymoseptoria tritici

Taphrina deformans

PLASVI

Alternaria spp.

Septoria spp.

Cercosporella beticola

Phytophthora infestans

Plasmopara viticola

Pseudoperonospora cubensis

Pythium

Aphanomyces

Corticium

Fusarium

Phytophthora

Plasmopara

Pythium

Rhizoctonia

Sclerotinia

Rhizopus

Mucor

Aspergillus flavus

Aspergillus parasiticus

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Alternaria alternata

Alternaria solani

Colletotrichum graminicola

Colletotrichum gloeosporioides

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia striiformis

Puccinia triticina

Puccinia recondita

Puccinia sorghi

Puccinia coronata

Puccinia hordei

Puccinia graminis

Puccinia arachidis

Puccinia psidii

Puccinia horiana

Puccinia allii

Puccinia asparagi

Puccinia chrysanthemi

Puccinia iridis

Puccinia malvacearum

Puccinia menthae

Puccinia poarum

Puccinia pycnanthemi

Puccinia rumicis

Puccinia saxifragae

Puccinia sorghi

Puccinia striiformis

Puccinia suaveolens

Puccinia tanaceti

Puccinia taraxaci

Puccinia triticina

Puccinia veronicae

Puccinia violae

Puccinia vincae

Puccinia xanthii

Puccinia zoysiae

Puccinia spp.

Phytophthora cinnamomi

Phytophthora drechsleri

Phytophthora fragariae

Phytophthora medicaginis

Phytophthora megasperma

Phytophthora ramorum

Phytophthora sojae

Phytophthora infestans

Phytophthora capsici

Phytophthora citrophthora

Phytophthora cryptogea

Phytophthora erythroseptica

Phytophthora foliorum

Phytophthora fragariae

Phytophthora hydropathica

Phytophthora inflata

Phytophthora iranica

Phytophthora lateralis

Phytophthora macrochlamydospora

Phytophthora mediterranea

Phytophthora mirabilis

Phytophthora multicaulis

Phytophthora nicotianae

Phytophthora oenotherae

Phytophthora palmivora

Phytophthora phaseoli

Phytophthora pini

Phytophthora plurivora

Phytophthora pseudotsugae

Phytophthora ramorum

Phytophthora riparia

Phytophthora robusta

Phytophthora rosacearum

Phytophthora rubi

Phytophthora salix

Phytophthora sojae

Phytophthora stellaris

Phytophthora stipulata

Phytophthora tropicalis

Phytophthora tuberosum

Phytophthora vignae

Phytophthora wallacei

Phytophthora xanthi

Phytophthora spp.

Plasmopara viticola

Pseudoperonospora cubensis

Pythium ultimum

Pythium aphanidermatum

Pythium debaryanum

Pythium irregulare

Pythium splendens

Pythium vexans

Pythium spp.

Rhizoctonia solani

Rhizoctonia cerealis

Rhizoctonia crocorum

Rhizoctonia fragariae

Rhizoctonia praticola

Rhizoctonia spp.

Sclerotinia sclerotiorum

Sclerotinia minor

Sclerotinia borealis

Sclerotinia gladioli

Sclerotinia narcissi

Sclerotinia narcissicola

Sclerotinia paeoniae

Sclerotinia pezizoides

Sclerotinia pusilla

Sclerotinia subarctica

Sclerotinia trifoliorum

Sclerotinia spp.

Rhizopus stolonifer

Rhizopus arrhizus

Rhizopus oryzae

Rhizopus nigricans

Rhizopus spp.

Mucor mucedo

Mucor hiemalis

Mucor plumbeus

Mucor racemosus

Mucor spp.

Aspergillus flavus

Aspergillus parasiticus

Aspergillus fumigatus

Aspergillus niger

Aspergillus terreus

Aspergillus spp.

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Fusarium oxysporum

Fusarium solani

Fusarium spp.

Alternaria alternata

Alternaria solani

Alternaria brassicicola

Alternaria dauci

Alternaria radicina

Alternaria spp.

Colletotrichum graminicola

Colletotrichum gloeosporioides

Colletotrichum acutatum

Colletotrichum lindemuthianum

Colletotrichum spp.

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia spp.

Tricyclazole

Ethaboxam

Mefenoxam

Zoxamide

Cyazofamid

Mandipropamid

Metiram

Dithianon

Fludioxonil

Ipconazole

Prothioconazole

Triadimenol

Triticonazole

Pyraclostrobin

Boscalid

Fluopyram

Dodemorph benzoate

Dodemorph acetate

Dodemorph

Tridemorph

Aldimorph

Fenpropimorph

Carbendazim

Thiabendazole

Spiroxamine

Propamocarb

Cyromazine

Benomyl

Kresoxim-methyl

Oxadixyl

Rabenzazole

Ethoxyquin

Ferimzone

Fenamidone

Furmecyclox

Azoxystrobin

Iprobenfos

Metalaxyl

Propiconazole

Tebuconazole

Benalaxyl

Dimethomorph

Pyracarbolid

Methfuroxam

Mepronil

Tirupati-517502

Chitosan

Silicon

Potassium phosphite

Selagine

Metyrapol

C17 sphinganine

Fructose-bisphosphate aldolase (FBA)

ATP synthase

ATP citrate synthase

Hymexazole

Imazalil

Mepanipyrim

Pyrimethanil

Zymoseptoria tritici

Taphrina deformans

PLASVI

Alternaria spp.

Septoria spp.

Cercosporella beticola

Phytophthora infestans

Plasmopara viticola

Pseudoperonospora cubensis

Pythium

Aphanomyces

Corticium

Fusarium

Phytophthora

Plasmopara

Pythium

Rhizoctonia

Sclerotinia

Rhizopus

Mucor

Aspergillus flavus

Aspergillus parasiticus

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Alternaria alternata

Alternaria solani

Colletotrichum graminicola

Colletotrichum gloeosporioides

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia striiformis

Puccinia triticina

Puccinia recondita

Puccinia sorghi

Puccinia coronata

Puccinia hordei

Puccinia graminis

Puccinia arachidis

Puccinia psidii

Puccinia horiana

Puccinia allii

Puccinia asparagi

Puccinia chrysanthemi

Puccinia iridis

Puccinia malvacearum

Puccinia menthae

Puccinia poarum

Puccinia pycnanthemi

Puccinia rumicis

Puccinia saxifragae

Puccinia sorghi

Puccinia striiformis

Puccinia suaveolens

Puccinia tanaceti

Puccinia taraxaci

Puccinia triticina

Puccinia veronicae

Puccinia violae

Puccinia vincae

Puccinia xanthii

Puccinia zoysiae

Puccinia spp.

Phytophthora cinnamomi

Phytophthora drechsleri

Phytophthora fragariae

Phytophthora medicaginis

Phytophthora megasperma

Phytophthora ramorum

Phytophthora sojae

Phytophthora infestans

Phytophthora capsici

Phytophthora citrophthora

Phytophthora cryptogea

Phytophthora erythroseptica

Phytophthora foliorum

Phytophthora fragariae

Phytophthora hydropathica

Phytophthora inflata

Phytophthora iranica

Phytophthora lateralis

Phytophthora macrochlamydospora

Phytophthora mediterranea

Phytophthora mirabilis

Phytophthora multicaulis

Phytophthora nicotianae

Phytophthora oenotherae

Phytophthora palmivora

Phytophthora phaseoli

Phytophthora pini

Phytophthora plurivora

Phytophthora pseudotsugae

Phytophthora ramorum

Phytophthora riparia

Phytophthora robusta

Phytophthora rosacearum

Phytophthora rubi

Phytophthora salix

Phytophthora sojae

Phytophthora stellaris

Phytophthora stipulata

Phytophthora tropicalis

Phytophthora tuberosum

Phytophthora vignae

Phytophthora wallacei

Phytophthora xanthi

Phytophthora spp.

Plasmopara viticola

Pseudoperonospora cubensis

Pythium ultimum

Pythium aphanidermatum

Pythium debaryanum

Pythium irregulare

Pythium splendens

Pythium vexans

Pythium spp.

Rhizoctonia solani

Rhizoctonia cerealis

Rhizoctonia crocorum

Rhizoctonia fragariae

Rhizoctonia praticola

Rhizoctonia spp.

Sclerotinia sclerotiorum

Sclerotinia minor

Sclerotinia borealis

Sclerotinia gladioli

Sclerotinia narcissi

Sclerotinia narcissicola

Sclerotinia paeoniae

Sclerotinia pezizoides

Sclerotinia pusilla

Sclerotinia subarctica

Sclerotinia trifoliorum

Sclerotinia spp.

Rhizopus stolonifer

Rhizopus arrhizus

Rhizopus oryzae

Rhizopus nigricans

Rhizopus spp.

Mucor mucedo

Mucor hiemalis

Mucor plumbeus

Mucor racemosus

Mucor spp.

Aspergillus flavus

Aspergillus parasiticus

Aspergillus fumigatus

Aspergillus niger

Aspergillus terreus

Aspergillus spp.

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Fusarium oxysporum

Fusarium solani

Fusarium spp.

Alternaria alternata

Alternaria solani

Alternaria brassicicola

Alternaria dauci

Alternaria radicina

Alternaria spp.

Colletotrichum graminicola

Colletotrichum gloeosporioides

Colletotrichum acutatum

Colletotrichum lindemuthianum

Colletotrichum spp.

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia spp.

Tricyclazole

Ethaboxam

Mefenoxam

Zoxamide

Cyazofamid

Mandipropamid

Metiram

Dithianon

Fludioxonil

Ipconazole

Prothioconazole

Triadimenol

Triticonazole

Pyraclostrobin

Boscalid

Fluopyram

Dodemorph benzoate

Dodemorph acetate

Dodemorph

Tridemorph

Aldimorph

Fenpropimorph

Carbendazim

Thiabendazole

Spiroxamine

Propamocarb

Cyromazine

Benomyl

Kresoxim-methyl

Oxadixyl

Rabenzazole

Ethoxyquin

Ferimzone

Fenamidone

Furmecyclox

Azoxystrobin

Iprobenfos

Metalaxyl

Propiconazole

Tebuconazole

Benalaxyl

Dimethomorph

Pyracarbolid

Methfuroxam

Mepronil

Tirupati-517502

Chitosan

Silicon

Potassium phosphite

Selagine

Metyrapol

C17 sphinganine

Fructose-bisphosphate aldolase (FBA)

ATP synthase

ATP citrate synthase

Hymexazole

Imazalil

Mepanipyrim

Pyrimethanil

Zymoseptoria tritici

Taphrina deformans

PLASVI

Alternaria spp.

Septoria spp.

Cercosporella beticola

Phytophthora infestans

Plasmopara viticola

Pseudoperonospora cubensis

Pythium

Aphanomyces

Corticium

Fusarium

Phytophthora

Plasmopara

Pythium

Rhizoctonia

Sclerotinia

Rhizopus

Mucor

Aspergillus flavus

Aspergillus parasiticus

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Alternaria alternata

Alternaria solani

Colletotrichum graminicola

Colletotrichum gloeosporioides

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia striiformis

Puccinia triticina

Puccinia recondita

Puccinia sorghi

Puccinia coronata

Puccinia hordei

Puccinia graminis

Puccinia arachidis

Puccinia psidii

Puccinia horiana

Puccinia allii

Puccinia asparagi

Puccinia chrysanthemi

Puccinia iridis

Puccinia malvacearum

Puccinia menthae

Puccinia poarum

Puccinia pycnanthemi

Puccinia rumicis

Puccinia saxifragae

Puccinia sorghi

Puccinia striiformis

Puccinia suaveolens

Puccinia tanaceti

Puccinia taraxaci

Puccinia triticina

Puccinia veronicae

Puccinia violae

Puccinia vincae

Puccinia xanthii

Puccinia zoysiae

Puccinia spp.

Phytophthora cinnamomi

Phytophthora drechsleri

Phytophthora fragariae

Phytophthora medicaginis

Phytophthora megasperma

Phytophthora ramorum

Phytophthora sojae

Phytophthora infestans

Phytophthora capsici

Phytophthora citrophthora

Phytophthora cryptogea

Phytophthora erythroseptica

Phytophthora foliorum

Phytophthora fragariae

Phytophthora hydropathica

Phytophthora inflata

Phytophthora iranica

Phytophthora lateralis

Phytophthora macrochlamydospora

Phytophthora mediterranea

Phytophthora mirabilis

Phytophthora multicaulis

Phytophthora nicotianae

Phytophthora oenotherae

Phytophthora palmivora

Phytophthora phaseoli

Phytophthora pini

Phytophthora plurivora

Phytophthora pseudotsugae

Phytophthora ramorum

Phytophthora riparia

Phytophthora robusta

Phytophthora rosacearum

Phytophthora rubi

Phytophthora salix

Phytophthora sojae

Phytophthora stellaris

Phytophthora stipulata

Phytophthora tropicalis

Phytophthora tuberosum

Phytophthora vignae

Phytophthora wallacei

Phytophthora xanthi

Phytophthora spp.

Plasmopara viticola

Pseudoperonospora cubensis

Pythium ultimum

Pythium aphanidermatum

Pythium debaryanum

Pythium irregulare

Pythium splendens

Pythium vexans

Pythium spp.

Rhizoctonia solani

Rhizoctonia cerealis

Rhizoctonia crocorum

Rhizoctonia fragariae

Rhizoctonia praticola

Rhizoctonia spp.

Sclerotinia sclerotiorum

Sclerotinia minor

Sclerotinia borealis

Sclerotinia gladioli

Sclerotinia narcissi

Sclerotinia narcissicola

Sclerotinia paeoniae

Sclerotinia pezizoides

Sclerotinia pusilla

Sclerotinia subarctica

Sclerotinia trifoliorum

Sclerotinia spp.

Rhizopus stolonifer

Rhizopus arrhizus

Rhizopus oryzae

Rhizopus nigricans

Rhizopus spp.

Mucor mucedo

Mucor hiemalis

Mucor plumbeus

Mucor racemosus

Mucor spp.

Aspergillus flavus

Aspergillus parasiticus

Aspergillus fumigatus

Aspergillus niger

Aspergillus terreus

Aspergillus spp.

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Fusarium oxysporum

Fusarium solani

Fusarium spp.

Alternaria alternata

Alternaria solani

Alternaria brassicicola

Alternaria dauci

Alternaria radicina

Alternaria spp.

Colletotrichum graminicola

Colletotrichum gloeosporioides

Colletotrichum acutatum

Colletotrichum lindemuthianum

Colletotrichum spp.

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia spp.

Tricyclazole

Ethaboxam

Mefenoxam

Zoxamide

Cyazofamid

Mandipropamid

Metiram

Dithianon

Fludioxonil

Ipconazole

Prothioconazole

Triadimenol

Triticonazole

Pyraclostrobin

Boscalid

Fluopyram

Dodemorph benzoate

Dodemorph acetate

Dodemorph

Tridemorph

Aldimorph

Fenpropimorph

Carbendazim

Thiabendazole

Spiroxamine

Propamocarb

Cyromazine

Benomyl

Kresoxim-methyl

Oxadixyl

Rabenzazole

Ethoxyquin

Ferimzone

Fenamidone

Furmecyclox

Azoxystrobin

Iprobenfos

Metalaxyl

Propiconazole

Tebuconazole

Benalaxyl

Dimethomorph

Pyracarbolid

Methfuroxam

Mepronil

Tirupati-517502

Chitosan

Silicon

Potassium phosphite

Selagine

Metyrapol

C17 sphinganine

Fructose-bisphosphate aldolase (FBA)

ATP synthase

ATP citrate synthase

Hymexazole

Imazalil

Mepanipyrim

Pyrimethanil

Zymoseptoria tritici

Taphrina deformans

PLASVI

Alternaria spp.

Septoria spp.

Cercosporella beticola

Phytophthora infestans

Plasmopara viticola

Pseudoperonospora cubensis

Pythium

Aphanomyces

Corticium

Fusarium

Phytophthora

Plasmopara

Pythium

Rhizoctonia

Sclerotinia

Rhizopus

Mucor

Aspergillus flavus

Aspergillus parasiticus

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Alternaria alternata

Alternaria solani

Colletotrichum graminicola

Colletotrichum gloeosporioides

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia striiformis

Puccinia triticina

Puccinia recondita

Puccinia sorghi

Puccinia coronata

Puccinia hordei

Puccinia graminis

Puccinia arachidis

Puccinia psidii

Puccinia horiana

Puccinia allii

Puccinia asparagi

Puccinia chrysanthemi

Puccinia iridis

Puccinia malvacearum

Puccinia menthae

Puccinia poarum

Puccinia pycnanthemi

Puccinia rumicis

Puccinia saxifragae

Puccinia sorghi

Puccinia striiformis

Puccinia suaveolens

Puccinia tanaceti

Puccinia taraxaci

Puccinia triticina

Puccinia veronicae

Puccinia violae

Puccinia vincae

Puccinia xanthii

Puccinia zoysiae

Puccinia spp.

Phytophthora cinnamomi

Phytophthora drechsleri

Phytophthora fragariae

Phytophthora medicaginis

Phytophthora megasperma

Phytophthora ramorum

Phytophthora sojae

Phytophthora infestans

Phytophthora capsici

Phytophthora citrophthora

Phytophthora cryptogea

Phytophthora erythroseptica

Phytophthora foliorum

Phytophthora fragariae

Phytophthora hydropathica

Phytophthora inflata

Phytophthora iranica

Phytophthora lateralis

Phytophthora macrochlamydospora

Phytophthora mediterranea

Phytophthora mirabilis

Phytophthora multicaulis

Phytophthora nicotianae

Phytophthora oenotherae

Phytophthora palmivora

Phytophthora phaseoli

Phytophthora pini

Phytophthora plurivora

Phytophthora pseudotsugae

Phytophthora ramorum

Phytophthora riparia

Phytophthora robusta

Phytophthora rosacearum

Phytophthora rubi

Phytophthora salix

Phytophthora sojae

Phytophthora stellaris

Phytophthora stipulata

Phytophthora tropicalis

Phytophthora tuberosum

Phytophthora vignae

Phytophthora wallacei

Phytophthora xanthi

Phytophthora spp.

Plasmopara viticola

Pseudoperonospora cubensis

Pythium ultimum

Pythium aphanidermatum

Pythium debaryanum

Pythium irregulare

Pythium splendens

Pythium vexans

Pythium spp.

Rhizoctonia solani

Rhizoctonia cerealis

Rhizoctonia crocorum

Rhizoctonia fragariae

Rhizoctonia praticola

Rhizoctonia spp.

Sclerotinia sclerotiorum

Sclerotinia minor

Sclerotinia borealis

Sclerotinia gladioli

Sclerotinia narcissi

Sclerotinia narcissicola

Sclerotinia paeoniae

Sclerotinia pezizoides

Sclerotinia pusilla

Sclerotinia subarctica

Sclerotinia trifoliorum

Sclerotinia spp.

Rhizopus stolonifer

Rhizopus arrhizus

Rhizopus oryzae

Rhizopus nigricans

Rhizopus spp.

Mucor mucedo

Mucor hiemalis

Mucor plumbeus

Mucor racemosus

Mucor spp.

Aspergillus flavus

Aspergillus parasiticus

Aspergillus fumigatus

Aspergillus niger

Aspergillus terreus

Aspergillus spp.

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Fusarium oxysporum

Fusarium solani

Fusarium spp.

Alternaria alternata

Alternaria solani

Alternaria brassicicola

Alternaria dauci

Alternaria radicina

Alternaria spp.

Colletotrichum graminicola

Colletotrichum gloeosporioides

Colletotrichum acutatum

Colletotrichum lindemuthianum

Colletotrichum spp.

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia spp.

Tricyclazole

Ethaboxam

Mefenoxam

Zoxamide

Cyazofamid

Mandipropamid

Metiram

Dithianon

Fludioxonil

Ipconazole

Prothioconazole

Triadimenol

Triticonazole

Pyraclostrobin

Boscalid

Fluopyram

Dodemorph benzoate

Dodemorph acetate

Dodemorph

Tridemorph

Aldimorph

Fenpropimorph

Carbendazim

Thiabendazole

Spiroxamine

Propamocarb

Cyromazine

Benomyl

Kresoxim-methyl

Oxadixyl

Rabenzazole

Ethoxyquin

Ferimzone

Fenamidone

Furmecyclox

Azoxystrobin

Iprobenfos

Metalaxyl

Propiconazole

Tebuconazole

Benalaxyl

Dimethomorph

Pyracarbolid

Methfuroxam

Mepronil

Tirupati-517502

Chitosan

Silicon

Potassium phosphite

Selagine

Metyrapol

C17 sphinganine

Fructose-bisphosphate aldolase (FBA)

ATP synthase

ATP citrate synthase

Hymexazole

Imazalil

Mepanipyrim

Pyrimethanil

Zymoseptoria tritici

Taphrina deformans

PLASVI

Alternaria spp.

Septoria spp.

Cercosporella beticola

Phytophthora infestans

Plasmopara viticola

Pseudoperonospora cubensis

Pythium

Aphanomyces

Corticium

Fusarium

Phytophthora

Plasmopara

Pythium

Rhizoctonia

Sclerotinia

Rhizopus

Mucor

Aspergillus flavus

Aspergillus parasiticus

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Alternaria alternata

Alternaria solani

Colletotrichum graminicola

Colletotrichum gloeosporioides

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia striiformis

Puccinia triticina

Puccinia recondita

Puccinia sorghi

Puccinia coronata

Puccinia hordei

Puccinia graminis

Puccinia arachidis

Puccinia psidii

Puccinia horiana

Puccinia allii

Puccinia asparagi

Puccinia chrysanthemi

Puccinia iridis

Puccinia malvacearum

Puccinia menthae

Puccinia poarum

Puccinia pycnanthemi

Puccinia rumicis

Puccinia saxifragae

Puccinia sorghi

Puccinia striiformis

Puccinia suaveolens

Puccinia tanaceti

Puccinia taraxaci

Puccinia triticina

Puccinia veronicae

Puccinia violae

Puccinia vincae

Puccinia xanthii

Puccinia zoysiae

Puccinia spp.

Phytophthora cinnamomi

Phytophthora drechsleri

Phytophthora fragariae

Phytophthora medicaginis

Phytophthora megasperma

Phytophthora ramorum

Phytophthora sojae

Phytophthora infestans

Phytophthora capsici

Phytophthora citrophthora

Phytophthora cryptogea

Phytophthora erythroseptica

Phytophthora foliorum

Phytophthora fragariae

Phytophthora hydropathica

Phytophthora inflata

Phytophthora iranica

Phytophthora lateralis

Phytophthora macrochlamydospora

Phytophthora mediterranea

Phytophthora mirabilis

Phytophthora multicaulis

Phytophthora nicotianae

Phytophthora oenotherae

Phytophthora palmivora

Phytophthora phaseoli

Phytophthora pini

Phytophthora plurivora

Phytophthora pseudotsugae

Phytophthora ramorum

Phytophthora riparia

Phytophthora robusta

Phytophthora rosacearum

Phytophthora rubi

Phytophthora salix

Phytophthora sojae

Phytophthora stellaris

Phytophthora stipulata

Phytophthora tropicalis

Phytophthora tuberosum

Phytophthora vignae

Phytophthora wallacei

Phytophthora xanthi

Phytophthora spp.

Plasmopara viticola

Pseudoperonospora cubensis

Pythium ultimum

Pythium aphanidermatum

Pythium debaryanum

Pythium irregulare

Pythium splendens

Pythium vexans

Pythium spp.

Rhizoctonia solani

Rhizoctonia cerealis

Rhizoctonia crocorum

Rhizoctonia fragariae

Rhizoctonia praticola

Rhizoctonia spp.

Sclerotinia sclerotiorum

Sclerotinia minor

Sclerotinia borealis

Sclerotinia gladioli

Sclerotinia narcissi

Sclerotinia narcissicola

Sclerotinia paeoniae

Sclerotinia pezizoides

Sclerotinia pusilla

Sclerotinia subarctica

Sclerotinia trifoliorum

Sclerotinia spp.

Rhizopus stolonifer

Rhizopus arrhizus

Rhizopus oryzae

Rhizopus nigricans

Rhizopus spp.

Mucor mucedo

Mucor hiemalis

Mucor plumbeus

Mucor racemosus

Mucor spp.

Aspergillus flavus

Aspergillus parasiticus

Aspergillus fumigatus

Aspergillus niger

Aspergillus terreus

Aspergillus spp.

Fusarium graminearum

Fusarium culmorum

Fusarium moniliforme

Fusarium oxysporum

Fusarium solani

Fusarium spp.

Alternaria alternata

Alternaria solani

Alternaria brassicicola

Alternaria dauci

Alternaria radicina

Alternaria spp.

Colletotrichum graminicola

Colletotrichum gloeosporioides

Colletotrichum acutatum

Colletotrichum lindemuthianum

Colletotrichum spp.

Gaeumannomyces graminis

Magnaporthe grisea

Puccinia spp.

Tricyclazole

Ethaboxam

Mefenoxam

Zoxamide

Cyazofamid

Mandipropamid

Metiram

Dithianon

Fludioxonil

Ipconazole

Prothioconazole

Triadimenol

Triticonazole

Pyraclostrobin

Boscalid

Fluopyram

Mechanisms of Resistance Development and Resistance Management Strategies

Fungal Resistance Pathways to Morpholine (B109124) Fungicides

Morpholine fungicides, such as Dodemorph (B108676), primarily function as inhibitors of sterol biosynthesis nzpps.org. They specifically target enzymes like Δ8 → Δ7 isomerase and Δ14 reductase, which are critical for the production of ergosterol (B1671047), a vital component of fungal cell membranes . Disruption of ergosterol synthesis compromises the integrity and function of these membranes, leading to fungal cell death. Resistance to morpholines can manifest through several pathways:

A primary mechanism of fungicide resistance involves genetic mutations that alter the fungicide's target site, thereby reducing its binding affinity or efficacy frac.infofrac.info. For morpholine fungicides, these mutations can occur in genes encoding enzymes involved in sterol biosynthesis. Research has identified that novel amino acid mutations in genes such as erg24 are likely to confer resistance to morpholines biorxiv.org. While morpholines are considered multisite inhibitors of sterol biosynthesis bcpc.org, specific mutations can still confer reduced sensitivity. These alterations can range from single point mutations leading to amino acid changes in the target protein to more complex genetic modifications frac.infofrac.info. The development of resistance through target site alteration is often a result of changes in a single gene (monogenic or oligogenic resistance) or multiple genes (polygenic resistance) researchgate.net.

Another significant non-target site mechanism for fungicide resistance is the enhanced activity of drug efflux pumps nih.govresearchgate.netmdpi.com. Fungi can increase the expression or activity of these transmembrane proteins, which actively transport xenobiotics, including fungicides, out of the fungal cell. This efflux action reduces the intracellular concentration of the fungicide below the level required to inhibit its target enzyme nih.govmdpi.com. This mechanism can lead to cross-resistance, where resistance to one fungicide confers cross-resistance to others that are substrates for the same efflux pump nih.gov. Transcription factors play a role in regulating the expression of these pumps, and alterations in these regulatory elements can lead to their constitutive overexpression nih.gov.

Fungal pathogens can also develop resistance by increasing their capacity to metabolize or detoxify the fungicide through enzymatic pathways researchgate.netresearchgate.net. This involves the activation of specific metabolic enzymes that can break down the fungicide molecule or alter its structure, rendering it less toxic. While specific examples directly linking metabolic detoxification to morpholine resistance are less detailed in the available literature compared to target site mutations or efflux pumps, it remains a plausible pathway for resistance development in fungal populations researchgate.netresearchgate.net.

Genetic Basis of Resistance in Fungal Populations

The evolution of fungicide resistance is fundamentally a genetic process. Fungal populations possess inherent genetic variation, and exposure to fungicide selection pressure favors individuals with pre-existing or newly arising resistance traits frac.inforesearchgate.net. Resistance can be inherited through various genetic mechanisms:

Mutations: Spontaneous mutations in nuclear or cytoplasmic genes are the primary source of resistance researchgate.net. These mutations can affect target sites, regulatory elements controlling efflux pumps, or metabolic enzymes.

Genetic Recombination: Processes such as sexual reproduction or parasexuality (in asexual fungi) can facilitate the recombination of resistance genes, leading to the rapid spread of resistance alleles within a population and the creation of new combinations of resistance and fitness traits researchgate.net.

Strategies for Resistance Management in Agricultural Systems

Effective resistance management is critical to preserve the utility of morpholine fungicides like Dodemorph. These strategies aim to slow down or prevent the selection and proliferation of resistant fungal strains.

Morpholine fungicides are classified under FRAC Group 5 publications.gc.cafrac.info. While generally considered to have a low to medium risk of resistance development compared to some other fungicide classes nzpps.orgcroplife.org.au, proactive management is still essential. Resistance management strategies for morpholines typically involve:

Alternation and Rotation: Alternating morpholine fungicides with those from different FRAC groups (e.g., Demethylation Inhibitors (DMIs), Succinate Dehydrogenase Inhibitors (SDHIs), Quinone Outside Inhibitors (QoIs)) is a cornerstone strategy nzpps.orgcroplife.org.auechemi.comfrac-argentina.orgcroplife.org.au. This prevents continuous selection pressure on a single target or resistance mechanism.

Mixtures and Co-formulations: Using morpholines in tank mixtures or pre-formulated products with fungicides possessing different modes of action can provide synergistic effects and reduce the selection pressure for resistance to either component croplife.org.auechemi.comfrac-argentina.org.

Preventative Application: Applying morpholines preventatively, ideally before disease onset or at the initial stages of infection, maximizes their efficacy and minimizes the selection of less sensitive individuals within the pathogen population nzpps.orgcroplife.org.au.

Appropriate Dosing: Adhering to label recommendations for application rates and timing is crucial. Using sub-lethal doses can inadvertently select for resistant strains, while correct doses ensure effective disease control and protect partner fungicides in mixtures nzpps.orgfrac-argentina.org.

Limiting Consecutive Applications: To reduce cumulative selection pressure, it is advisable to limit the number of consecutive applications of morpholine fungicides within a single growing season, with recommendations often suggesting no more than two consecutive sprays for Group 5 fungicides croplife.org.au.

Although practical field resistance to morpholines has been less frequently reported compared to other fungicide classes, reduced sensitivity has been observed in some pathogen populations biorxiv.orgbcpc.org. Therefore, vigilant monitoring and adherence to resistance management guidelines are paramount.

Environmental Dynamics, Persistence, and Biotransformation

Environmental Fate and Distribution in Soil and Aquatic Systems

The environmental behavior of trans-Dodemorph, a specific isomer of the fungicide Dodemorph (B108676), is influenced by various degradation, persistence, and mobility factors within soil and aquatic environments. The spatial arrangement of isomers can lead to different chemical and physical properties, which in turn affect their environmental fate. patsnap.com

The persistence of a chemical is linked to its resistance to degradation. nih.gov Given the slower microbial degradation rate of the trans-isomer compared to the cis-(meso)-isomer, this compound exhibits greater persistence in environments where microbial action is the primary degradation pathway. scirp.orgresearchgate.net Furthermore, studies on the fate of Dodemorph during anaerobic digestion show no significant decrease in its concentration, indicating the fungicide's stability and persistence in such environments. nih.gov The strong bonding of Dodemorph to organic matter in the solid waste matrix also contributes to its persistence, as it is not completely extractable. nih.gov

A compound's mobility in soil, including its potential to leach into groundwater, is largely governed by its sorption to soil particles. fao.orgnih.gov The partitioning of Dodemorph between solid and water phases is clearly dependent on pH. nih.gov At pH values below its pKa of 7.8, Dodemorph is predominantly in a protonated form. It is believed to form bonds with carboxyl groups of organic matter in the pH range of 5 to 7.8, affecting its sorption and mobility. nih.gov A release into the water phase, which would increase leaching potential, was only observed at pH values of 5 and below. nih.gov This suggests that in most neutral to slightly acidic soils, this compound mobility would be limited due to sorption to organic matter.

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the biotransformation of Dodemorph, with degradation rates and pathways being isomer-specific.

Specific bacterial strains have been shown to degrade Dodemorph diastereomers at different rates. scirp.orgresearchgate.net This stereospecific degradation has been observed in several plant-associated bacteria. scirp.org

Key Research Findings:

Slower Degradation: The trans-(SS and RR)-forms of Dodemorph are degraded less intensively than the meso-(RS)-diastereomer. scirp.orgresearchgate.net

Bacterial Strains Involved: Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens are among the bacteria that exhibit this stereospecific degradation. scirp.orgscirp.orgresearchgate.net

This differential degradation means that microbial activity in the soil can alter the isomeric composition of Dodemorph residues, increasing the relative proportion of the more persistent this compound over time. scirp.org

| Bacterial Strain | Relative Degradation Rate |

|---|---|

| Corynebacterium betae | meso-isomer > trans-isomer |

| Erwinia uredovora | meso-isomer > trans-isomer |

| Pseudomonas fluorescens | meso-isomer > trans-isomer |

Anaerobic digestion is a common process in waste treatment. mdpi.com Research into the fate of Dodemorph during anaerobic digestion of biological waste indicates that the compound is stable under these conditions. nih.gov

Key Research Findings:

Stability: Reactor experiments showed no decrease in the concentration of Dodemorph, indicating its stability and persistence during the anaerobic digestion process. nih.gov

pH-Dependent Partitioning: The distribution of Dodemorph between the solid and water phases is strongly influenced by pH. Below its pKa of 7.8, protonated molecules predominate. However, a release into the water phase was only seen at a pH of 5 or lower, suggesting strong bonding to organic matter at typical environmental pH levels. nih.gov

This stability implies that anaerobic digestion is not an effective pathway for the degradation of Dodemorph, including the trans-isomer. nih.gov

Off-Site Migration and Contaminant Occurrence of this compound in Environmental Compartments

Research has confirmed the presence of Dodemorph in aquatic environments, indicating its potential for off-site migration. A notable environmental case study in Portugal detected Dodemorph in both surface water and groundwater, with a detection frequency of 46%. eurofins.se This finding suggests that under certain environmental conditions and usage patterns, Dodemorph can be transported from the point of application into nearby water bodies. The study highlighted that its presence in both surface and groundwater points to potential contamination pathways, which could include surface runoff and leaching through the soil profile. eurofins.se

The physicochemical properties of a pesticide are key determinants of its environmental fate and mobility. For this compound, predictive models based on these properties provide some indication of its likely behavior in the environment. Fate predictions suggest that Dodemorph is moderately persistent in soil. eurofins.se The compound's predicted soil organic carbon-water (B12546825) partitioning coefficient (log Koc) of 3.2 suggests it has a tendency to bind to soil particles, which can limit its mobility. eurofins.se Correspondingly, its soil half-life (DT50) is estimated to be 41 days. eurofins.se

Despite its moderate affinity for soil, the detection of Dodemorph in groundwater suggests that leaching can occur. eurofins.se This is supported by a Groundwater Ubiquity Score (GUS) of -0.65, which, although classifying it as non-mobile, does not preclude the possibility of transport to groundwater under specific conditions, such as heavy rainfall or in soils with low organic matter content. eurofins.se The high surface runoff mobility predicted for Dodemorph further explains its potential to contaminate surface water bodies. eurofins.se

The occurrence of Dodemorph in the Portuguese study was noteworthy, especially considering its use has been restricted to ornamental plants in glasshouses in the European Union since 2015. eurofins.se Its detection in surface and groundwater suggests either historical persistence or the possibility of unauthorized use. eurofins.se

While the Portuguese study provides valuable evidence of this compound's occurrence in the environment, it also underscores a significant data gap, stating that comprehensive studies on its environmental occurrence and fate parameters in water and sediment are lacking. eurofins.se This absence of widespread monitoring data makes it challenging to construct a complete picture of its prevalence in different environmental compartments across various geographical locations.

To provide a clearer, albeit predictive, understanding of this compound's environmental properties, the following table summarizes the available data on its predicted fate.

| Environmental Parameter | Predicted Value | Implication for Environmental Mobility | Source |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.2 | Indicates a moderate tendency to adsorb to soil particles, potentially reducing leaching. | eurofins.se |

| Soil DT50 (Half-life in soil) | 41 days | Suggests moderate persistence in the soil environment. | eurofins.se |

| GUS (Groundwater Ubiquity Score) | -0.65 | Classifies the compound as non-mobile, though leaching is not entirely ruled out. | eurofins.se |

| Log Kow (Octanol-Water Partitioning Coefficient) | 2.98 | Suggests a low potential for bioaccumulation in organisms. | eurofins.se |

It is important to note that these are predicted values and actual environmental behavior can be influenced by a multitude of factors, including soil type, climate, and agricultural practices. The confirmed detection in a real-world environmental survey, however, validates the concerns about its potential for off-site migration. eurofins.se Further research and more extensive environmental monitoring are needed to fully characterize the extent of this compound contamination in various environmental compartments.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isomer Separation and Analysis

Chromatography is fundamental to the analysis of Dodemorph (B108676), as it enables the separation of its cis and trans isomers, which is essential for accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose. The choice between them often depends on the sample matrix, the required sensitivity, and the nature of the analyte's derivatization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds like Dodemorph. researchgate.net Reversed-phase (RP) HPLC is a common approach for analyzing Dodemorph acetate (B1210297). sielc.com The separation is achieved based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase. walshmedicalmedia.com

A specific RP-HPLC method for Dodemorph acetate utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For standard detection methods like UV, phosphoric acid can be used. However, when coupling HPLC with mass spectrometry (MS), a volatile modifier like formic acid is substituted to ensure compatibility. sielc.com Chiral stationary phases (CSPs) can also be employed in HPLC to achieve enantiomeric separations of chiral compounds, a principle that can be adapted for the challenging separation of geometric isomers like those of Dodemorph. mdpi.com The ability of HPLC to separate molecules makes it a highly efficient technique for ensuring the purity of specific isomers. walshmedicalmedia.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Application | Separation of Dodemorph acetate | sielc.com |

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile or semi-volatile compounds. For Dodemorph analysis, GC has been successfully applied, particularly for assessing occupational exposure by measuring residues. oup.com A validated GC method for Dodemorph employs an on-column injection technique with a nitrogen-phosphorus detector (NPD), which offers high sensitivity for nitrogen-containing compounds. oup.com

The separation of isomers, including structural isomers, is a key application of gas chromatography. vernier.com The choice of the GC column's stationary phase is critical for achieving the separation of closely related isomers like trans-Dodemorph and cis-Dodemorph. uta.edu Different stationary phases exhibit varying polarities and selectivities, which influence the retention times of the isomers and enable their resolution. uta.edu

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC) | oup.com |

| Injection Method | On-column injection | oup.com |

| Detector | Nitrogen-Phosphorus Detector (NPD) | oup.com |

| Application | Quantification for occupational exposure assessment | oup.com |

| Validated Matrices | Foliar dislodgeable residues, cotton gloves | oup.com |

Mass Spectrometry Coupling for Identification and Quantification

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical platform that combines the separation capabilities of chromatography with the high sensitivity and specificity of MS detection. This is particularly valuable for unambiguous identification and precise quantification of pesticide residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for pesticide residue analysis in complex matrices like food and environmental samples. researchgate.netnih.gov This method offers excellent sensitivity and selectivity, making it suitable for detecting compounds at very low concentrations. mdpi.com The use of tandem mass spectrometry allows for the selection of specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference and enhances the certainty of identification. researchgate.net

For the analysis of this compound, the LC component first separates it from its cis-isomer and other matrix components. thermofisher.com The separated isomer then enters the mass spectrometer, where it is ionized (e.g., via Electrospray Ionization - ESI) and subjected to MS/MS analysis for quantification. This approach is widely used for multi-residue methods that screen for hundreds of pesticides simultaneously. researchgate.nethplc.eu The development of sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has further streamlined the workflow for LC-MS/MS analysis of pesticide residues. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor Ion | [M+H]+ ion of the target analyte | |

| Product Ions | At least two specific fragment ions for confirmation and quantification | researchgate.net |

| Application | Trace level quantification and confirmation in complex matrices | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of thermally stable and volatile compounds. mdpi.comnih.gov It combines the high-resolution separation of GC with the definitive identification power of MS. doi.org In GC-MS analysis of this compound, the compound would first be separated on a GC column, and the eluting peak would be analyzed by the mass spectrometer to generate a characteristic mass spectrum that serves as a chemical fingerprint for identification. nih.govplos.org While standard electron impact (EI) mass spectra may not always be sufficient to distinguish between isomers, differences in fragmentation patterns or the use of chemical ionization (CI) can sometimes provide greater isomer distinction. nih.govnih.gov

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no preparation. It can be used for the direct analysis of residues on surfaces. For this compound, DART-TOF-MS could potentially be used to rapidly screen for its presence on surfaces like foliage by generating high-resolution mass spectra, providing accurate mass measurements to confirm the elemental composition of the detected compound.

Method Validation and Performance Requirements in Research Settings

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. fda.gov Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the analytical application. africanjournalofbiomedicalresearch.com Key validation parameters are typically defined by international guidelines, such as those from the International Council on Harmonisation (ICH) or AOAC INTERNATIONAL. africanjournalofbiomedicalresearch.comaoac.org

The validation of a method for this compound would need to demonstrate the following:

Specificity/Selectivity: The ability of the method to unequivocally assess the this compound isomer in the presence of components that may be expected to be present, such as the cis-isomer, impurities, or matrix components. mdpi.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies on spiked samples. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). youtube.commdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. aoac.orgnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. africanjournalofbiomedicalresearch.com

| Validation Parameter | Description | Common Acceptance Criteria in Research |

|---|---|---|

| Specificity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte; peak purity demonstrated. |

| Linearity (R²) | Correlation coefficient of the calibration curve. | R² ≥ 0.99 |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically within 80-120% (can vary by concentration and matrix). mdpi.com |

| Precision (%RSD) | Agreement between repeated measurements. | Intra-day and Inter-day Relative Standard Deviation (%RSD) ≤ 15-20%. youtube.com |

| Limit of Quantification (LOQ) | Lowest concentration reliably quantified. | Analyte response is identifiable, discrete, and reproducible with precision and accuracy within specified limits. aoac.org |

Challenges in Isomer-Specific Residue Analysis

The accurate and reliable residue analysis of the fungicide Dodemorph is complicated by its existence as a mixture of cis- and trans-isomers. These geometric isomers, arising from the substitution pattern on the 2,6-dimethylmorpholine (B58159) ring, exhibit different physicochemical properties and degradation rates in the environment. Research has indicated that this compound is more persistent than its cis-counterpart. For instance, bacterial degradation of this compound has been observed at rates of 34.1 to 110.7 µg/g cells/hour, whereas the cis-isomers are degraded more rapidly at rates of 42.7 to 162.9 µg/g cells/hour. This differential persistence necessitates the development and application of stereospecific analytical methods to accurately assess the environmental fate and potential exposure risks associated with Dodemorph residues. However, several significant challenges are encountered in the development and routine implementation of such isomer-specific analytical methodologies.

A primary challenge in the isomer-specific analysis of Dodemorph is the chromatographic separation of the cis- and trans-isomers. rotachrom.combiocompare.com Due to their similar molecular structures and physicochemical properties, achieving baseline separation of these isomers can be difficult with standard gas chromatography (GC) or high-performance liquid chromatography (HPLC) columns. chromforum.org Isomers often co-elute or exhibit only partial separation, which complicates their individual quantification. chromforum.org While advanced chromatographic techniques, such as the use of specialized stationary phases or multidimensional chromatography, can enhance separation, the development of such methods is often resource-intensive and may not be practical for routine monitoring laboratories. rotachrom.combiopharminternational.com The choice of chromatographic conditions, including the stationary phase, mobile phase composition, temperature, and flow rate, must be meticulously optimized to resolve the isomeric peaks. chromatographyonline.com

Another significant hurdle is the potential for identical mass spectrometric fragmentation patterns between the cis- and trans-isomers. Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of pesticide residues. However, if the isomers produce indistinguishable mass spectra, their individual quantification relies entirely on their successful chromatographic separation. biocompare.com This limitation places immense pressure on the chromatographic step to achieve complete resolution, as deconvolution of overlapping peaks with identical mass spectra is often unreliable. biocompare.com